molecular formula C20H14N2OS B2751229 N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 313549-64-3

N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2751229
CAS No.: 313549-64-3
M. Wt: 330.41
InChI Key: QHCHJOSAXIWUST-UHFFFAOYSA-N
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Description

N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide (Compound ID: Y200-0785) is a thiazole-based benzamide derivative with a molecular formula of C₂₀H₁₄N₂OS and a molecular weight of 330.41 g/mol. Key characteristics include:

  • Structural features: A naphthalen-2-yl group attached to the 4-position of the thiazole ring and a benzamide group at the 2-position.
  • Physicochemical properties: High lipophilicity (logP = 5.65) and low aqueous solubility (logSw = -6.71), attributed to the naphthalene moiety .
  • Synthetic route: Likely synthesized via condensation of 4-(naphthalen-2-yl)-1,3-thiazol-2-amine with benzoyl chloride, analogous to methods described for related compounds (e.g., hydrazide condensations in ) .

Properties

IUPAC Name

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2OS/c23-19(15-7-2-1-3-8-15)22-20-21-18(13-24-20)17-11-10-14-6-4-5-9-16(14)12-17/h1-13H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCHJOSAXIWUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves the formation of the thiazole ring followed by the attachment of the naphthalene and benzamide groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophenol with 2-bromoacetophenone can yield the thiazole ring, which can then be further functionalized to introduce the naphthalene and benzamide groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or thiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the potential of N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide as an anticancer agent. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study demonstrated that derivatives of thiazole compounds, including this compound, exhibited promising cytotoxicity against human glioblastoma (U251) and melanoma (WM793) cells. The structure-activity relationship (SAR) analysis indicated that the presence of specific substituents on the thiazole ring significantly enhanced the anticancer activity. For instance, compounds with methoxy groups showed increased potency, achieving IC50 values as low as 10–30 µM in some cases .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that thiazole derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

In a recent investigation, several new substituted phenylthiazol-2-amines were synthesized and tested for their antibacterial efficacy. Notably, compounds derived from this compound showed comparable activity to standard antibiotics like norfloxacin. The presence of electron-withdrawing groups on the phenyl ring was crucial for enhancing antibacterial activity, with some derivatives exhibiting minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Anticonvulsant Properties

Another area where this compound has shown promise is in the treatment of epilepsy and seizure disorders.

Case Study: Anticonvulsant Activity

Research conducted on thiazole-integrated pyrrolidin-2-one analogues revealed that this compound displayed significant anticonvulsant properties. The median effective dose (ED50) was reported at 18.4 mg/kg with a protection index (PI) of 9.2 against seizures induced by pentylenetetrazole (PTZ). This suggests that the compound could be a viable candidate for further development in anticonvulsant therapies .

Structure Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its therapeutic potential. The following table summarizes key findings related to structural modifications and their impact on biological activity:

Modification Effect on Activity
Methoxy group on phenylIncreased anticancer potency
Electron-withdrawing groupsEnhanced antibacterial efficacy
Presence of thiazole ringCritical for anticonvulsant activity

Mechanism of Action

The mechanism of action of N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Differences and Similarities
Compound Name (ID/Reference) Substituents on Thiazole/Amide Molecular Weight logP Notable Features
Target Compound (Y200-0785) 4-(naphthalen-2-yl), 2-benzamide 330.41 5.65 High lipophilicity, bulky aromatic group
3,4,5-Trimethoxy derivative (Y204-2206) 4-(naphthalen-2-yl), 3,4,5-trimethoxybenzamide 420.49 ~6.2* Enhanced solubility (polar methoxy groups)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-(4-methylphenyl), 2-phenoxybenzamide 338.43 ~5.8* 129% growth modulation activity in assays
4-(Dimethoxymethyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide (Compound 9) 4-pyridin-2-yl, dimethoxymethylbenzamide ~350* ~4.5* Improved docking stability with PfAtg8
2-(tert-Butyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (Compound 33) 4-pyridin-2-yl, 2-tert-butylbenzamide 338.43 ~5.0* 70% synthesis yield; pyridine enhances solubility
4-tert-butyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide 4-sulfamoylphenyl, 4-tert-butylbenzamide ~420* ~3.5* Sulfamoyl group increases hydrogen bonding

*Estimated based on structural analogs.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The naphthalene group in the target compound confers higher logP (5.65) compared to pyridinyl (logP ~4.5–5.0) or sulfamoyl (logP ~3.5) analogs, favoring membrane permeability but reducing solubility .
  • Solubility : Methoxy or pyridinyl substituents (e.g., Y204-2206, Compound 33) improve solubility via polar interactions, whereas the naphthalene group in the target compound limits aqueous compatibility .
  • Synthetic Feasibility : High-yield syntheses (e.g., 70% for Compound 33 ) suggest scalable routes for analogs, though the naphthalene moiety may introduce steric challenges.

Key Differentiators

Naphthalene vs.

Benzamide Substitutions : Trimethoxy (Y204-2206) or tert-butyl (Compound 33) groups modulate electronic properties and steric bulk, impacting target engagement .

Biological Performance: Phenoxy and sulfamoyl derivatives () show divergent activities, underscoring the need for tailored substituents in drug design .

Biological Activity

N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of a naphthalene ring, a thiazole ring, and a benzamide group. This structural configuration is believed to contribute to its biological efficacy.

Property Value
Molecular FormulaC16_{16}H12_{12}N2_{2}OS
Molecular Weight284.34 g/mol
LogP3.67
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Antitumor Activity

Research has indicated that compounds containing thiazole rings exhibit significant antitumor properties. For instance, studies have shown that related thiazole derivatives can inhibit cancer cell proliferation effectively. The presence of electron-donating groups in the phenyl ring enhances cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Case Study:
A study evaluating the cytotoxic effects of thiazole derivatives found that specific modifications to the thiazole structure improved activity against breast cancer cell lines (MCF-7 and SK-BR-3). The IC50_{50} values for some derivatives were reported to be less than those of standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its effects appears to involve several pathways:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit EGFR and HER-2 kinases, which are crucial in the signaling pathways of cancer cell proliferation .
  • Induction of Apoptosis : Thiazole-containing compounds often induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial disruption .
  • Hydrogen Bonding Interactions : The strong amide-NH···F hydrogen bond interactions suggest that this compound may interact with biomolecules in unique ways, potentially stabilizing certain protein conformations involved in cell signaling.

Structure-Activity Relationship (SAR)

The SAR studies on thiazole derivatives highlight the importance of specific functional groups in enhancing biological activity:

  • Electron-Drawing vs. Electron-Donating Groups : The presence of electron-donating groups (e.g., methyl) on the phenyl ring has been correlated with increased cytotoxicity. Conversely, electron-withdrawing groups tend to decrease activity .
Modification Effect on Activity
Methyl group at position 4Increases activity
Presence of benzamide moietyEssential for cytotoxicity
Thiazole ringCritical for antitumor effects

Antimicrobial Activity

Emerging research suggests that this compound may also possess antimicrobial properties. Studies indicate that similar thiazole-containing compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study:
A recent investigation into novel thiazole derivatives revealed promising antibacterial effects comparable to standard antibiotics like norfloxacin. These compounds were effective against various bacterial strains, indicating potential therapeutic applications in infectious diseases .

Q & A

Q. What are the standard synthetic protocols for N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide and its analogs?

  • Methodological Answer: A common approach involves condensation reactions between aminothiazole derivatives and substituted benzoyl chlorides. For example, refluxing 5-chlorothiazol-2-amine with a benzoyl chloride derivative in pyridine at room temperature, followed by purification via recrystallization (e.g., CH3OH) or column chromatography . Ethanol or acetonitrile/water mixtures are typical solvents, with glacial acetic acid occasionally used as a catalyst . Yields can range from 75% to 98%, depending on substituent reactivity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer:
  • IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1670–1680 cm<sup>−1</sup>, NH at ~3260–3300 cm<sup>−1</sup>) .
  • <sup>1</sup>H/<sup>13</sup>C NMR confirms substituent integration and electronic environments (e.g., aromatic protons at δ 7.2–8.6 ppm, thiazole protons at δ 5.3–5.5 ppm) .
  • HRMS validates molecular weight and fragmentation patterns .
  • X-ray crystallography resolves crystal packing and hydrogen-bonding interactions (e.g., N–H···N dimers) .

Q. What in vitro assays evaluate the antibacterial activity of such compounds?

  • Methodological Answer: The broth dilution technique (NCCLS guidelines) is standard. Test against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, with MIC values determined via serial dilution. For example, derivatives with electron-withdrawing substituents (e.g., nitro groups) show enhanced activity against S. typhimurium .

Q. What purification methods are effective post-synthesis?

  • Methodological Answer:
  • Recrystallization using ethanol/methanol-water mixtures (4:1 ratio) removes impurities .
  • Column chromatography with hexane:ethyl acetate (8:2) separates polar byproducts .
  • Acid-base extraction (e.g., 10% NaHCO3 wash) isolates neutral products from unreacted reagents .

Advanced Research Questions

Q. How can synthesis yields be optimized under varying catalytic conditions?

  • Methodological Answer:
  • Catalyst loading : Copper(I) catalysts (e.g., Cu(OAc)2 at 10 mol%) enhance 1,3-dipolar cycloaddition efficiency in azide-alkyne reactions .
  • Solvent systems : Polar aprotic solvents (DMF, pyridine) improve nucleophilic substitution rates, while t-BuOH:H2O (3:1) stabilizes intermediates in click chemistry .
  • Temperature control : Prolonged reflux (72 hours) maximizes imine formation in naphthalene derivatives .

Q. How do hydrogen-bonding interactions influence structural stability in crystallography?

  • Methodological Answer: X-ray diffraction reveals classical (N–H···N) and non-classical (C–H···O/F) hydrogen bonds. For example, centrosymmetrical dimers in thiazole derivatives are stabilized by N–H···N interactions (2.89 Å), while C–H···F bonds (2.48 Å) enhance lattice cohesion . Computational tools like Mercury software can model these interactions using crystallographic data .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer:
  • Assay standardization : Ensure consistent inoculum size (e.g., 1×10<sup>5</sup> CFU/mL) and incubation time (24–48 hours) .
  • Structural analogs : Compare MIC values of derivatives with varying substituents (e.g., nitro vs. methoxy groups) to identify pharmacophores .
  • Purity validation : Use HPLC (≥95% purity) to exclude confounding effects from synthetic byproducts .

Q. How do electronic substituent effects modulate reactivity in nucleophilic reactions?

  • Methodological Answer: Electron-withdrawing groups (e.g., –NO2, –CF3) increase electrophilicity at the thiazole C2 position, accelerating nucleophilic acyl substitution. For instance, nitro-substituted benzamides exhibit faster reaction kinetics in amide coupling compared to methoxy analogs . DFT calculations (e.g., Mulliken charges) can quantify this effect .

Q. What computational methods predict binding affinity to target enzymes like PFOR?

  • Methodological Answer:
  • Molecular docking (AutoDock Vina) models interactions between the benzamide moiety and PFOR’s active site (e.g., hydrophobic pockets accommodating naphthalene) .
  • MD simulations (GROMACS) assess stability of hydrogen-bonded complexes over 100-ns trajectories .
  • QSAR models correlate substituent Hammett constants (σ) with inhibitory IC50 values .

Q. What analytical approaches validate hydrogen-bonded dimer formation?

  • Methodological Answer:
  • X-ray crystallography : Measure bond lengths (e.g., N–H···N ≤ 3.0 Å) and angles (≥150°) .
  • IR temperature studies : Monitor NH stretch shifts (Δν ~50 cm<sup>−1</sup>) upon dimer dissociation at elevated temperatures .
  • Solid-state NMR : <sup>15</sup>N CP/MAS detects hydrogen-bonded nitrogen environments .

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